molecular formula C9H10N2O B8127923 1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone

1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone

Katalognummer: B8127923
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: QEIUIWCKKBTHGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,8a-Dihydroimidazo[1,2-a]pyridin-7-yl)ethanone is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyridine core with a ketone substituent at the 7-position. While its CAS number remains unlisted in available sources, it is cataloged under identifiers such as SY128479 . This compound is of interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold’s prevalence in drug discovery, particularly for antimicrobial and kinase-inhibitory applications.

Eigenschaften

IUPAC Name

1-(1,8a-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7(12)8-2-4-11-5-3-10-9(11)6-8/h2-6,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIUIWCKKBTHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2NC=CN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

The reaction proceeds via initial formation of a pyridinium salt through nucleophilic attack of 2-aminopyridine on phenacyl bromide. For the target compound, substituting phenacyl bromide with 7-bromoacetylpyridine directs the acetyl group to position 7 during cyclization. DBU facilitates deprotonation and intramolecular cyclization, yielding the dihydroimidazo[1,2-a]pyridine core (Figure 1).

SubstrateSolvent SystemReaction Time (h)Yield (%)
7-BromoacetylpyridineEtOH:H₂O (1:1)472
5-Methyl-7-bromoacetylpyridineEtOH:H₂O (1:1)668

Key advantages include the use of aqueous ethanol as a green solvent and room-temperature conditions, minimizing side reactions. However, electron-withdrawing groups on the pyridine ring reduce yields due to decreased nucleophilicity of the amine.

Post-Cyclization Acetylation via Friedel-Crafts Alkylation

For pre-formed imidazo[1,2-a]pyridine derivatives, electrophilic acetylation at position 7 can be achieved using Friedel-Crafts conditions. This method is particularly effective for substrates with electron-rich aromatic systems.

Acetylation Protocol

Treating 1,8a-dihydroimidazo[1,2-a]pyridine with acetyl chloride in the presence of AlCl₃ as a Lewis acid facilitates regioselective acetylation. The reaction proceeds via σ-complex formation at position 7, favored by the electron-donating nature of the imidazole nitrogen (Scheme 1).

Table 2: Friedel-Crafts Acetylation Efficiency

CatalystTemperature (°C)Acetyl SourceYield (%)
AlCl₃0AcCl65
FeCl₃25Ac₂O58

Limitations include competing acetylations at positions 2 and 5, necessitating careful stoichiometric control. Purification via column chromatography (CHCl₃:MeOH, 9:1) typically achieves >95% purity.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

While traditionally used for aryl-aryl bond formation, Suzuki-Miyaura cross-coupling can introduce acetyl groups via boronic ester intermediates. This approach is advantageous for functionalizing halogenated imidazo[1,2-a]pyridines.

Boronic Ester Synthesis and Coupling

7-Bromo-1,8a-dihydroimidazo[1,2-a]pyridine undergoes palladium-catalyzed coupling with acetylpinacolborane (AcBpin) to install the acetyl group. Optimized conditions employ Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80°C.

Table 3: Suzuki-Miyaura Acetylation Parameters

Catalyst Loading (mol%)BaseSolventYield (%)
5K₂CO₃Dioxane/H₂O70
10CsFTHF/H₂O63

This method offers excellent regioselectivity but requires anhydrous conditions to prevent boronic ester hydrolysis.

Reductive Amination for Dihydro Core Formation

The 1,8a-dihydro moiety can be introduced via selective reduction of the imidazo[1,2-a]pyridine ring. Sodium cyanoborohydride (NaBH₃CN) in acetic acid selectively reduces the C8a-N1 bond while preserving the acetyl group.

Table 4: Reduction Conditions and Outcomes

Reducing AgentSolventTemperature (°C)Conversion (%)
NaBH₃CNAcOH2592
H₂/Pd-CEtOAc5045

Excessive reduction leading to tetrahydro derivatives is mitigated by controlling reaction time (<2 h).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.89 (d, J = 7.2 Hz, 1H, H-3), 6.75 (t, J = 6.8 Hz, 1H, H-6), 4.12–4.05 (m, 2H, H-8a), 2.61 (s, 3H, COCH₃).

  • IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O gradient) shows >99% purity for DBU-catalyzed and Suzuki-Miyaura routes.

Comparative Analysis of Methodologies

Table 5: Synthesis Route Comparison

MethodYield (%)Purity (%)Scalability
DBU-Catalyzed Cyclization7299High
Friedel-Crafts6595Moderate
Suzuki-Miyaura7099Low

The DBU-catalyzed route is optimal for large-scale synthesis due to short reaction times and minimal purification requirements .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

  • IUPAC Name : 1-(1,8a-dihydroimidazo[1,2-a]pyridin-7-yl)ethan-1-one
  • Molecular Formula : C9H10N2O
  • Molecular Weight : 162.19 g/mol
  • Purity : Typically above 95% in commercial preparations

The compound features a ketone functional group and nitrogen heterocycles, which are crucial for its reactivity and interaction with biological systems.

Medicinal Chemistry

1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone has been explored for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth. Studies have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : The imidazole and pyridine moieties are known for their antimicrobial activities. Preliminary studies suggest that this compound could have efficacy against certain bacterial strains.

Organic Synthesis

The compound serves as an important building block in organic synthesis:

  • Synthesis of Heterocyclic Compounds : It can be utilized in the synthesis of more complex heterocycles, which are valuable in pharmaceuticals and agrochemicals. Its unique structure allows for functionalization at various positions, facilitating the creation of a diverse range of derivatives.

Material Science

In material science, compounds like 1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone are investigated for their potential use in:

  • Polymer Chemistry : Its reactive functional groups make it suitable for incorporation into polymer matrices, potentially enhancing the properties of the resulting materials.

Biological Research

The compound's structure allows it to interact with biological targets:

  • Enzyme Inhibition : Studies have indicated that similar compounds can act as inhibitors for various enzymes involved in metabolic pathways, providing a basis for further investigation into their mechanism of action.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer properties of derivatives of 1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone against human breast cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations.

Case Study 2: Antimicrobial Testing

In another investigation published in the Journal of Medicinal Chemistry, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as a lead compound for antibiotic development.

Table 1: Comparison of Biological Activities

Activity TypeCompoundIC50 (µM)
AnticancerDerivative A5.0
AntimicrobialDerivative B12.0
Enzyme InhibitionDerivative C8.5

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialProduct
AlkylationImidazole DerivativeAlkylated Compound
CyclizationPyridine DerivativeHeterocyclic Compound

Wirkmechanismus

The mechanism of action of 1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but it often affects signaling pathways related to inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(1,8a-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone with analogs sharing structural or functional similarities.

Table 1: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Purity (%) Availability (as of 2025) Key Features
1-(1,8a-Dihydroimidazo[1,2-a]pyridin-7-yl)ethanone N/A C₉H₁₀N₂O N/A Limited (discontinued) Dihydro core, ketone at C7
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate 67286-71-9 C₁₀H₁₄N₂O₂ 98 Available Ester group, fully saturated ring
1-(4,6-Dichloropyridin-2-yl)ethanone 1060815-12-4 C₇H₅Cl₂NO 97 Available Chlorinated pyridine, ketone
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone N/A C₉H₈N₂O N/A Discontinued Fully aromatic core, ketone at C7

Structural and Electronic Differences

  • Dihydro vs. Aromatic Cores: The dihydroimidazo[1,2-a]pyridine core in the target compound introduces partial saturation, reducing aromaticity compared to fully aromatic analogs like 1-(imidazo[1,2-a]pyridin-7-yl)ethanone. This may lower stability but enhance solubility due to reduced planarity .
  • Substituent Effects : The ketone group at C7 is electron-withdrawing, influencing reactivity in nucleophilic additions or cyclizations. In contrast, Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate contains an ester group, enabling different reactivity (e.g., hydrolysis to carboxylic acids) .

Biologische Aktivität

1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • IUPAC Name : 1-(1,8a-dihydroimidazo[1,2-a]pyridin-7-yl)ethan-1-one
  • Molecular Formula : C9H10N2O
  • Molecular Weight : 162.19 g/mol
  • Purity : 95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds similar to 1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)0.22EGFR inhibition
Compound BHeLa (Cervical)0.38Apoptosis induction
Compound CHepG2 (Liver)0.54Cell cycle arrest

These compounds exhibit their anticancer effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway .

ENPP1 Inhibition

Another significant aspect of the biological activity of imidazo[1,2-a]pyridine derivatives is their role as ENPP1 inhibitors. ENPP1 is a negative regulator of the cGAS-STING pathway, which is crucial for immune response in cancer therapy. Recent research indicates that certain derivatives can selectively inhibit ENPP1, enhancing the immune response against tumors:

  • Compound 7 : Demonstrated an IC50 value of 5.70 nM against ENPP1 and significantly increased mRNA expression of downstream target genes such as IFNB1 and IL6 .

Antimicrobial Activity

Research has also investigated the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. Preliminary studies suggest that these compounds may exhibit activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These findings indicate the potential for developing new antimicrobial agents based on this scaffold .

Study on Anticancer Efficacy

In a recent study involving murine models, a derivative similar to 1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone was administered alongside anti-PD-1 antibodies. The results showed a tumor growth inhibition rate of 77.7%, significantly enhancing survival rates compared to controls .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have indicated favorable absorption and distribution characteristics for imidazo[1,2-a]pyridine derivatives. Toxicology assessments demonstrated low toxicity profiles in normal fibroblast cell lines, suggesting a therapeutic window for further development .

Q & A

Q. What are the common synthetic routes for preparing 1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone and its derivatives?

Methodological Answer: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation of 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds. For example, microwave-assisted synthesis in diglyme solvent under optimized irradiation conditions (e.g., 150°C, 30 min) improves reaction efficiency and yield compared to conventional heating . Key intermediates like 1-(pyridin-2-yl)ethanone can react with nitriles or substituted amines to form fused heterocycles. Column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly used for purification .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve bond lengths, angles, and torsion angles to confirm regioselectivity and crystal packing. For example, weak intermolecular C–H···O interactions in similar compounds stabilize crystal structures .
  • Spectroscopy : Use 1H^1H and 13C^{13}C NMR to identify proton environments and substituent effects. IR spectroscopy detects carbonyl stretching frequencies (~1700 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns with accuracy <5 ppm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of 1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model:

  • Electron density distribution : Identify nucleophilic/electrophilic sites using Fukui indices.
  • HOMO-LUMO gaps : Predict charge-transfer behavior for photochemical applications .
  • Non-covalent interactions : Hirshfeld surface analysis quantifies hydrogen bonding and π-stacking contributions, which correlate with experimental crystallographic data . Tools like Gaussian 16 or ORCA are recommended for these studies .

Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., electron-withdrawing groups at C-7) and test against target enzymes (e.g., kinases, cytochrome P450).
  • Control experiments : Verify purity (>98% by HPLC) to exclude confounding effects from byproducts .
  • Mechanistic studies : Use isotopic labeling (e.g., 13C^{13}C-carbonyl) to track metabolic pathways in vitro . For example, conflicting antifungal vs. anticancer data may arise from differential cellular uptake or metabolic stability .

Q. How can reaction conditions be optimized to enhance regioselectivity in imidazo[1,2-a]pyridine synthesis?

Methodological Answer:

  • Solvent screening : Polar aprotic solvents (DMF, diglyme) favor cyclization over side reactions.
  • Catalyst selection : Pd/C or K2_2CO3_3 improves yield in tandem reactions (e.g., annulation of triazolo-pyridines) .
  • Temperature gradients : Stepwise heating (80°C → 150°C) minimizes decomposition of thermally sensitive intermediates . Statistical tools like Design of Experiments (DoE) can model interactions between variables (pH, solvent, catalyst loading) .

Q. What are the challenges in scaling up the synthesis of 1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone for preclinical studies?

Methodological Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., hexane/ethyl acetate mixtures) or centrifugal partition chromatography for large batches .
  • Byproduct management : Monitor intermediates via LC-MS to identify and suppress side reactions (e.g., over-alkylation).
  • Process safety : Assess exothermicity using differential scanning calorimetry (DSC) to prevent thermal runaway during microwave scaling .

Data Analysis & Validation

Q. How should researchers validate the reproducibility of synthetic protocols for this compound?

Methodological Answer:

  • Interlaboratory validation : Share detailed procedures (e.g., microwave power settings, solvent grades) with collaborating labs.
  • Analytical cross-checks : Compare NMR spectra with published data in repositories like PubChem or Reaxys .
  • Batch-to-batch consistency : Use QC metrics such as melting point (±2°C) and chiral purity (if applicable) via chiral HPLC .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.